Antiproliferative Potency in MCF-7 Breast Adenocarcinoma: Compound 2 vs. Series Congeners 1–8
Among eight pyrazole-based benzofuran derivatives evaluated by XTT assay against MCF-7 breast adenocarcinoma cells, compound 2 (the closest structural match to the target compound in the series) demonstrated an IC50 of 7.31 μM, which represents the lowest IC50 within the set [1]. This value is approximately 2.1‑fold more potent than the mean IC50 of the remaining seven analogs (15.4 μM) and exceeds the activity of the nearest congener (compound 7, IC50 ≈ 12.1 μM) by a factor of 1.7 [1]. The steep potency cliff underscores the critical contribution of the specific pyrazole‑benzofuran connectivity to target engagement in this cellular context.
| Evidence Dimension | Cytotoxic potency (IC50) against MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 7.31 μM |
| Comparator Or Baseline | Compound 7 (pyrazole‑based benzofuran analog): IC50 ≈ 12.1 μM; Mean IC50 of compounds 1,3‑8: ≈15.4 μM |
| Quantified Difference | 1.7‑fold more potent than compound 7; 2.1‑fold more potent than the mean of the remaining series |
| Conditions | XTT assay; MCF‑7 human breast adenocarcinoma cell line; 48 h exposure |
Why This Matters
For procurement decisions, the 1.7‑ to 2.1‑fold potency advantage in a clinically relevant breast cancer model argues against substituting the target compound with an uncharacterized or less active congener when MCF‑7 profiling is the experimental objective.
- [1] El Hassani IA, Altay A, Karrouchi K, Yeniçeri E, Türkmenoğlu B, Assila H, Boukharssa Y, Ramli Y, Ansar M. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chem Biodivers. 2023;20(11):e202301145. DOI: 10.1002/cbdv.202301145. View Source
